morpholine-4-sulfonamide
Overview
Description
Morpholine-4-sulfonamide is an organic compound that features a morpholine ring bonded to a sulfonamide group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agriculture, and material science.
Mechanism of Action
Target of Action
Morpholine-4-sulfonamide, also known as 4-Morpholinesulfonamide, has been identified as a dual-targeting inhibitor of dihydrofolate reductase (DHFR) and DNA gyrase . DHFR is an enzyme involved in the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides. DNA gyrase is an enzyme that introduces negative supercoils into DNA, which is essential for DNA replication and transcription .
Mode of Action
This compound interacts with its targets by interlocking into the cavity center of DHFR and DNA gyrase . It exhibits a lower binding fitness with DHFR than with DNA gyrase, indicating a stronger interaction with DHFR . The 4-thiazolone-linked methyl ester and sulfonamide units of the compound are responsible for the hydrogen bonding interactions .
Biochemical Pathways
The compound’s interaction with DHFR and DNA gyrase affects the biochemical pathways associated with nucleotide synthesis and DNA replication, respectively . By inhibiting DHFR, the compound disrupts the synthesis of tetrahydrofolate, thereby affecting nucleotide synthesis. By inhibiting DNA gyrase, it interferes with the introduction of negative supercoils into DNA, affecting DNA replication and transcription .
Pharmacokinetics
The compound has a log Po/w (iLOGP) of 0.87, indicating its lipophilicity . It is highly soluble, with a solubility of 240.0 mg/ml .
Result of Action
The inhibition of DHFR and DNA gyrase by this compound can lead to antimicrobial effects. For instance, it has shown antibacterial efficacy against multidrug-resistant Klebsiella pneumoniae . It also demonstrated excellent antinociceptive and antiedematogenic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be at room temperature under an inert atmosphere . In aquatic environments, sulfonamides, including this compound, can have long residence times due to their high resistance to biodegradation . This can lead to unintentional exposure of different organisms to the compound, potentially causing long-term ecological risks .
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholine-4-sulfonamide can be synthesized through aromatic nucleophilic substitution reactions. One common method involves the reaction of fluoride nitrobenzene with this compound under specific conditions . Another approach is the one-pot synthesis from unactivated acids and amines via aromatic decarboxylative halosulfonylation, which leverages copper ligand-to-metal charge transfer to convert aromatic acids to sulfonyl chlorides, followed by one-pot amination to form the corresponding sulfonamide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Morpholine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various substituted morpholine derivatives.
Scientific Research Applications
Morpholine-4-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: These compounds share the sulfonamide functional group and have similar chemical properties.
Morpholine Derivatives: These compounds contain the morpholine ring and exhibit similar reactivity.
Uniqueness
Morpholine-4-sulfonamide is unique due to its combination of the morpholine ring and sulfonamide group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and makes it a versatile compound for various applications .
Properties
IUPAC Name |
morpholine-4-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2,(H2,5,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWQJRQCWCFUTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298658 | |
Record name | 4-Morpholinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25999-04-6 | |
Record name | 4-Morpholinesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125081 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Morpholinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | morpholine-4-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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